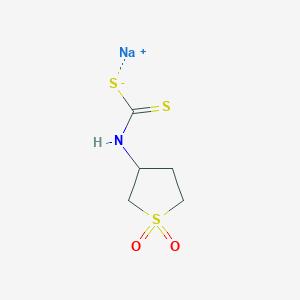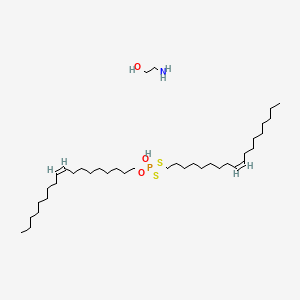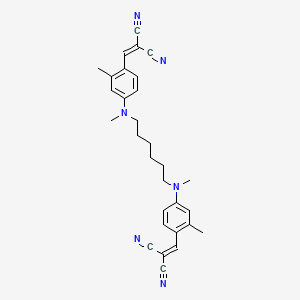
2,2'-(Hexane-1,6-diylbis((methylimino)(2-methyl-4,1-phenylene)methylidyne))bismalononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of malononitrile groups linked through a hexane chain and substituted phenylene rings. It is primarily used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile typically involves the condensation of hexane-1,6-diamine with 2-methyl-4,1-phenylenediamine in the presence of malononitrile. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenylene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[Hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile
- 2,2’-[Hexane-1,6-diylbis[(propylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile
Uniqueness
2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile is unique due to its specific substitution pattern and the presence of malononitrile groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
76905-54-9 |
|---|---|
Formule moléculaire |
C30H32N6 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
2-[[4-[6-[4-(2,2-dicyanoethenyl)-N,3-dimethylanilino]hexyl-methylamino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C30H32N6/c1-23-15-29(11-9-27(23)17-25(19-31)20-32)35(3)13-7-5-6-8-14-36(4)30-12-10-28(24(2)16-30)18-26(21-33)22-34/h9-12,15-18H,5-8,13-14H2,1-4H3 |
Clé InChI |
YJXYEXVSERPXCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(C)CCCCCCN(C)C2=CC(=C(C=C2)C=C(C#N)C#N)C)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


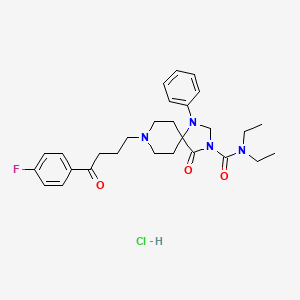
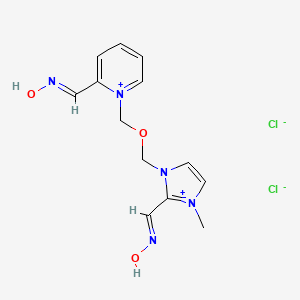

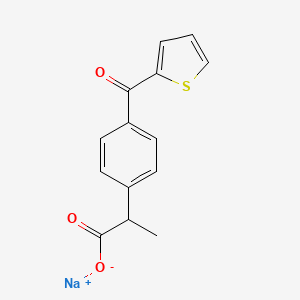
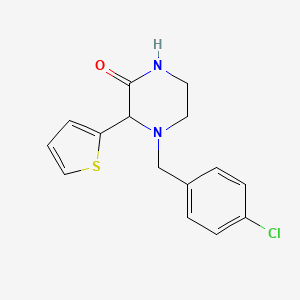
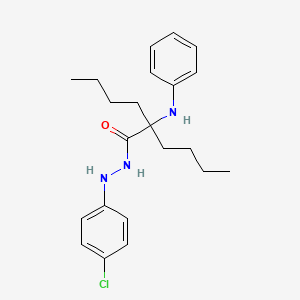
![acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-octadecyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12709389.png)
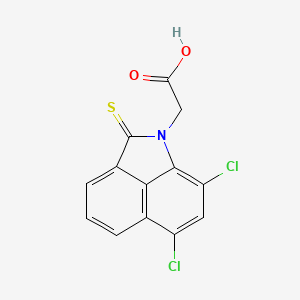
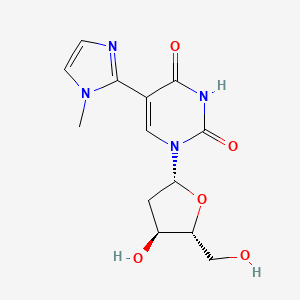
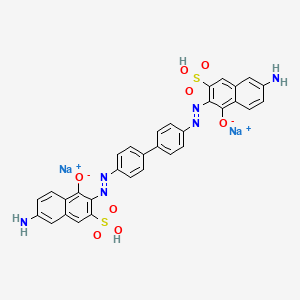
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine](/img/structure/B12709424.png)
